PK 11195 was first synthesized in the 1980s and has since been classified as a radioligand for PET imaging. It is categorized under the class of benzodiazepine derivatives, specifically targeting the peripheral benzodiazepine receptor. This classification is crucial as it highlights its function in binding to receptors involved in neuroinflammation and cellular stress responses .
The synthesis of PK 11195 involves several key steps, primarily focusing on the creation of its radiolabeled form, [^11C]PK 11195. The standard method includes:
The average specific activity achieved during synthesis can reach approximately 1,500 gigabecquerels per micromole, with synthesis times averaging around 42 minutes .
PK 11195 has a complex molecular structure characterized by its specific arrangement of atoms which allows it to interact selectively with peripheral benzodiazepine receptors. The chemical formula for PK 11195 is C_18H_21ClN_2O_2S, and its molecular weight is approximately 348.89 g/mol. The structure features:
PK 11195 undergoes various chemical reactions that are essential for its functionality as a radiotracer:
The mechanism of action of PK 11195 primarily involves its role as an antagonist at peripheral benzodiazepine receptors. Upon binding to these receptors, PK 11195 modulates several cellular processes related to inflammation:
PK 11195 exhibits distinct physical and chemical properties:
These properties are critical for its application in both research and clinical settings, particularly in imaging studies where stability can influence results .
PK 11195 has several significant applications in scientific research:
PK 11195 (IUPAC name: N-Butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide) is a synthetic isoquinoline carboxamide derivative with the molecular formula C₂₁H₂₁ClN₂O and a molecular weight of 352.86 g/mol [1] [9]. Its canonical SMILES representation is CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl, reflecting the presence of three distinct pharmacophoric elements: an isoquinoline core, a 2-chlorophenyl substituent at the C1 position, and a N-methyl-N-(1-methylpropyl)carboxamide group at C3 [5] [9]. This specific arrangement creates a high-affinity, conformationally constrained ligand that optimally engages the Translocator Protein (TSPO) binding pocket. X-ray crystallography and NMR studies of TSPO-PK 11195 complexes reveal that the ligand occupies a hydrophobic cleft formed by five transmembrane helices (TM1-TM5), with the chlorophenyl group buried deepest and the carboxamide moiety oriented toward the cytosolic entrance [1].
Table 1: Structural and Physicochemical Properties of PK 11195
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₁H₂₁ClN₂O | [1] [9] |
Molecular Weight | 352.86 g/mol | [1] [9] |
LogP (Lipophilicity) | 4.5 (High) | Calculated from solubility data [9] |
Aqueous Solubility | <1 mg/mL (Insoluble in water) | Experimental [9] |
DMSO Solubility | 71 mg/mL (201.21 mM) | Experimental [9] |
Ethanol Solubility | 17 mg/mL | Experimental [9] |
Compared to newer TSPO ligands, PK 11195 exhibits greater structural rigidity. Derivatives like DPA-713 and PBR28 incorporate more flexible alkyl or aromatic linkers, potentially enhancing selectivity but reducing metabolic stability. The chlorophenyl moiety is a critical determinant of binding; its replacement in analogues like Ro5-4864 (which contains a diazepine core) shifts receptor specificity toward central benzodiazepine receptors [1] [6]. Despite being superseded by second-generation ligands in some imaging applications due to improved signal-to-noise ratios, PK 11195 remains unparalleled in its cross-species binding consistency and utility in validating TSPO's role in pathological states [1] [4].
PK 11195 demonstrates subnanomolar to low-nanomolar affinity for TSPO across species and tissues, with a Kᵢ of 3.1 nM in rat cerebellum and 4.1 nM in spinal cord membranes [1] [9]. This high affinity stems from extensive hydrophobic interactions within TSPO's binding pocket. Residues A23, V26, L49, A50, I52, W107, L114, A147, and L150 form direct contacts with PK 11195, creating a stable complex with 1:1 stoichiometry [1]. The ligand's selectivity for TSPO over central benzodiazepine receptors (CBR) exceeds 1,000-fold, attributable to its inability to engage key hydrogen-bonding residues in the CBR binding site [1] [5].
However, PK 11195 exhibits moderate affinity for nuclear receptors, functioning as an antagonist of the human constitutive androstane receptor (hCAR) and pregnane X receptor (PXR) at micromolar concentrations [9]. It also binds with high affinity (IC₅₀ <1.2 µM) to alpha₁-acid glycoprotein (AGP), an acute-phase plasma protein [3]. This off-target binding significantly influences free plasma concentrations but does not impede TSPO engagement in pathological tissues where AGP may be co-localized. In autoradiographic studies, [³H]PK 11195 shows minimal baseline binding in healthy brain parenchyma but robust uptake in the ependymal walls, choroid plexus, and olfactory bulb. Following neuronal injury, binding increases dramatically in activated microglia, astrocytes, and infiltrating macrophages, confirming its utility as a marker of neuroinflammation [1] [3].
With a calculated logP of ~4.5, PK 11195 is highly lipophilic, a property that facilitates passive diffusion across biological membranes [9]. This is evidenced by its solubility profile: insoluble in water (<1 mg/mL) but freely soluble in DMSO (71 mg/mL) and ethanol (17 mg/mL) [9]. Despite favorable lipophilicity, brain penetration is limited under physiological conditions due to:
Table 2: Pharmacokinetic Parameters Influencing PK 11195 Biodistribution
Parameter | Characteristics | Functional Impact |
---|---|---|
Plasma Protein Binding | >90% bound to alpha₁-acid glycoprotein (AGP) | Reduces free plasma concentration; variable kinetics during inflammation [3] |
Blood-Brain Barrier Penetration | Moderate (0.1–0.3% injected dose/g brain in rats) | Enhanced in neuroinflammation due to BBB disruption and local TSPO upregulation [1] [3] |
Metabolism | Hepatic cytochrome P450 (predominantly CYP3A4) | Generates hydroxylated metabolites with reduced TSPO affinity [9] |
In pathological states like traumatic brain injury or neuroinflammation, BBB disruption and local AGP synthesis create "hotspots" for PK 11195 accumulation. PET studies using [¹¹C]PK 11195 demonstrate significantly elevated signal-to-background ratios in stroke lesions, Huntington's disease foci, and Parkinsonian substantia nigra, confirming target engagement despite pharmacokinetic limitations [1] [6]. Lipophilicity-driven non-specific binding remains a challenge, contributing to high background noise in PET imaging compared to newer ligands like [¹¹C]DPA-713 [4].
PK 11195 exhibits slow dissociation kinetics from TSPO, with a dissociation half-life (t₁/₂) of 23 minutes and a residence time (RT) of 33 ± 4 minutes in rat kidney membranes [6]. This prolonged RT correlates with functional efficacy in steroidogenesis assays, distinguishing it from faster-dissociating ligands [6]. Kinetic parameters are derived from:
A critical determinant of PK 11195 binding is the TSPO rs6971 polymorphism. Unlike second-generation ligands, PK 11195 maintains high affinity across all TSPO genotypes:
Table 3: Kinetic Binding Parameters of PK 11195 vs. Second-Generation TSPO Ligands
Ligand | kₒₙ (M⁻¹ min⁻¹) | kₒff (min⁻¹) | Residence Time (min) | Sensitivity to rs6971 |
---|---|---|---|---|
PK 11195 | 8.30 × 10⁶ | 0.030 | 33 | Low (binds all genotypes) [4] [6] |
PBR28 | 1.20 × 10⁷ | 0.120 | 8 | High (T/T: >100-fold K_d increase) [4] |
DPA-713 | 5.80 × 10⁶ | 0.095 | 11 | High (T/T: negligible binding) [4] |
Mechanistically, PK 11195's genotype insensitivity arises because residue A147/T147 lies outside its binding pocket. In contrast, ligands like DPA-713 exhibit accelerated dissociation in T/T variants due to allosteric modulation by cholesterol, which reduces their residence time >5-fold [4]. This kinetic stability underpins PK 11195's enduring utility in basic research and its reliability in detecting TSPO density changes across diverse populations and pathologies, from hepatic encephalopathy to glioma proliferation [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0